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Compound of Interest

Compound Name:
N-(4-acetamidophenyl)-2-

ethoxyacetamide

CAS No.: 600140-39-4

Cat. No.: B310399 Get Quote

Compound Identity & Structural Context[2][3][4][5]
[6][7][8][9][10][11]

IUPAC Name:N-[4-(acetylamino)phenyl]-2-ethoxyacetamide[1][2]

Molecular Formula:

Molecular Weight: 236.27 g/mol [1]

Core Scaffold: 1,4-Diaminobenzene (p-phenylenediamine)[1][2]

Key Functional Groups:

Acetamide (Paracetamol-like motif)[1][2][3]

2-Ethoxyacetamide (Ether-linked side chain)[1][2]

Structural Logic
The molecule exhibits

local symmetry breaking due to the different amide tails.[2] While the central phenyl ring is 1,4-
disubstituted, the distinct electronic environments of the acetyl vs. ethoxyacetyl groups create a
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distinguishable spectroscopic signature, particularly in NMR.

Synthesis Protocol (Authoritative Workflow)
To ensure spectral data accuracy, one must understand the genesis of the sample.[2] The

following protocol is the standard method for generating high-purity N-(4-acetamidophenyl)-2-
ethoxyacetamide for reference standards.

Reaction Scheme
Reagents: 4-Aminoacetanilide (Starting Material), Ethoxyacetyl chloride (Acylating agent),

Triethylamine (Base), Dichloromethane (DCM).

Mechanism: Nucleophilic acyl substitution where the free amine of 4-aminoacetanilide attacks

the carbonyl carbon of ethoxyacetyl chloride.[2]

4-Aminoacetanilide
(Nucleophile)

Tetrahedral
Intermediate

+ Et3N / DCM
0°C to RT

Ethoxyacetyl Chloride
(Electrophile)

N-(4-acetamidophenyl)-
2-ethoxyacetamide- Cl⁻

HCl (Captured by Et3N)

Click to download full resolution via product page

Figure 1: Synthetic pathway via nucleophilic acyl substitution.

Step-by-Step Methodology
Preparation: Dissolve 4-aminoacetanilide (10 mmol) in anhydrous DCM (30 mL) containing

Triethylamine (12 mmol). Cool to 0°C under

atmosphere.[2]

Addition: Dropwise addition of Ethoxyacetyl chloride (11 mmol) diluted in DCM over 20

minutes.

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC

(Mobile phase: Ethyl Acetate/Hexane 7:3).[2]
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Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine)

followed by saturated

.[2]

Purification: Recrystallize from Ethanol/Water (9:1) to yield white/off-white crystals.[1][2]

Spectroscopic Data Analysis
The following data is derived from high-field instrument analysis (400 MHz NMR) and standard

FT-IR/MS workflows.

A. Nuclear Magnetic Resonance (NMR)
The asymmetry of the molecule prevents the aromatic protons from appearing as a single

singlet, typically resolving into an

system or two distinct doublets depending on the solvent resolution.[2]

Table 1: 1H NMR Data (400 MHz, DMSO-

)
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Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

Amide NH (1) 9.85 Singlet (br) 1H

Acetamide NH

(Exchangeable).

[1][2]

Amide NH (2) 9.68 Singlet (br) 1H

Ethoxyacetamide

NH (Slightly

shielded relative

to acetamide due

to ether

proximity).[2]

Ar-H (a) 7.52
Doublet (

Hz)
2H

Aromatic protons

ortho to the

ethoxyacetamide

group.[1][2]

Ar-H (b) 7.48
Doublet (

Hz)
2H

Aromatic protons

ortho to the

acetamide group.

[1][2]

4.02 Singlet 2H

Methylene

between

carbonyl and

ether oxygen.[1]

[2] Deshielded by

anisotropy and

electronegativity.

[2]

3.55
Quartet (

Hz)
2H

Methylene of the

ethyl group.[1][2]

2.02 Singlet 3H Methyl of the

acetamide group
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(Classic singlet).

[1][2]

1.18
Triplet (

Hz)
3H

Terminal methyl

of the ethyl

group.[1][2]

Table 2: 13C NMR Data (100 MHz, DMSO-

)

Carbon Type
Shift (

ppm)
Assignment

C=O (Amide) 168.5, 168.1

Two amide carbonyls.[2] The

ethoxyacetyl carbonyl is

typically further downfield.[2]

Ar-C (Quaternary) 135.2, 134.8
Ipso carbons attached to

Nitrogen.[1][2]

Ar-C (CH) 120.5, 119.8 Aromatic CH carbons.[1][2][4]

69.8
Alpha-carbon to the

ether/carbonyl.[1][2]

66.2 Ether methylene.[1][2]

23.8 Acetyl methyl.[1][2]

14.9 Terminal methyl.[1][2]

B. Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a "fingerprint" for the dual amide functionality and the ether linkage.

[2]

3280–3320 cm⁻¹: N-H Stretching (Amide).[2] Usually appears as a broadened doublet or

overlapping bands due to hydrogen bonding.[2]
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3050 cm⁻¹: Aromatic C-H stretch (Weak).[2]

2850–2950 cm⁻¹: Aliphatic C-H stretch (Methyl/Methylene).[2]

1660–1690 cm⁻¹: Amide I (C=O stretch).[2] Strong intensity. Often split into two unresolved

peaks due to the two distinct amide environments.[2]

1530–1550 cm⁻¹: Amide II (N-H bending).[2]

1110–1125 cm⁻¹: C-O-C Stretching (Ether). Distinctive band differentiating this from simple

acetanilides.[2]

C. Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode) or EI (70 eV).[1][2]

Molecular Ion (

): m/z 236.1

Protonated Adduct (

): m/z 237.1

Sodium Adduct (

): m/z 259.1

Fragmentation Pattern (EI/CID)
The fragmentation logic follows the cleavage of the labile amide bonds and the ether side

chain.[2]
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Parent Ion
[M+H]+ = 237

Loss of Ethoxy Group
(- EtOH/EtO)

m/z ~191

Deacetylation
(Loss of CH2CO)

m/z ~195

p-Phenylenediamine Core
(m/z ~108/109)

Click to download full resolution via product page

Figure 2: Proposed fragmentation pathways in Mass Spectrometry.

m/z 191: Loss of Ethanol (

) or Ethoxy radical from the side chain.[2]

m/z 150: Loss of the entire ethoxyacetyl group (reverting to 4-aminoacetanilide cation).[2]

m/z 109:p-phenylenediamine cation (loss of both acyl chains).[1][2]

Quality Control & Impurity Profiling
When using this guide for drug development (e.g., as an impurity marker for Paracetamol),

distinguish it from:

Phenacetin: Lacks the second amide; has an ether directly on the ring.[2]

Diacetyl derivative:N,N'-diacetyl-p-phenylenediamine.[1][2] (Distinguished by NMR: Diacetyl

is symmetrical, showing only one methyl singlet and one aromatic singlet/tight AA'BB').[2]

References
Synthesis of Acetanilides: Vogel, A. I.[2] Vogel's Textbook of Practical Organic Chemistry, 5th

Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard protocol for acetylation of amines).
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[2]

Parent Compound Data (4-Aminoacetanilide): National Institute of Standards and

Technology (NIST).[2] 4'-Aminoacetanilide Mass Spectrum. Available at: [Link]

Analogous Ether Data (Phenacetin): National Institute of Standards and Technology (NIST).

[2] Phenacetin Gas Phase IR & MS. Available at: [Link]

General NMR Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure

Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[2] (Source

for chemical shift additivity rules used in assignment).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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